(R)-Perillaldehyde

説明

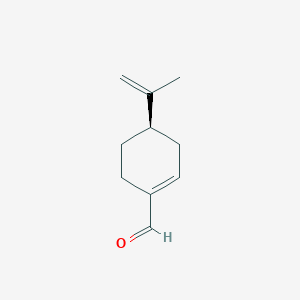

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364288 | |

| Record name | (R)-(+)-Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-12-8 | |

| Record name | Perillaldehyde, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Perillaaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5VW56IL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Perillaldehyde: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Perillaldehyde, a naturally occurring monoterpenoid aldehyde, is a compound of significant interest in the pharmaceutical and flavor industries. Primarily sourced from the plant Perilla frutescens, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its known biological signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and experimental workflows are presented to aid in laboratory-scale and industrial applications.

Natural Sources of this compound

This compound is most abundantly found in the essential oil of Perilla frutescens, a member of the Lamiaceae family.[1][2] The concentration of perillaldehyde (B36042) can vary significantly depending on the chemotype of the plant. The perillaldehyde (PA) chemotype is genetically determined to produce high levels of this compound, often constituting 60-70% of the essential oil.[1][3] Other chemotypes include perilla ketone (PK), perillene (B150451) (PL), and piperitenone (B1678436) (PT) types, which contain lower concentrations of perillaldehyde.[3][4]

While Perilla frutescens is the primary source, this compound has also been identified in other plants, though typically in lower concentrations. These include:

-

Ammodaucus leucotrichus : The essential oil of this plant, collected from the Saharan regions of Morocco, has been shown to contain perillaldehyde as a major component, with one study reporting a concentration of 74.71%.

-

Mosla chinensis : This traditional Chinese herb also contains perillaldehyde in its essential oil.

-

Cuminum cyminum (Cumin) : Traces of perillaldehyde have been reported in the essential oil of cumin seeds.

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and purification. The choice of method can significantly impact the yield and purity of the final product. The most common techniques are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Steam Distillation and Hydrodistillation

Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[5] This technique involves passing steam through the plant matrix to volatilize the this compound, which is then condensed and collected.

Experimental Protocol: Steam Distillation

-

Preparation of Plant Material : Air-dry the leaves of Perilla frutescens in the shade to a moisture content of 10-14%.[1][5] Grind the dried leaves into a coarse powder.

-

Apparatus Setup : Assemble a steam distillation apparatus, consisting of a steam generator, a biomass flask containing the powdered perilla leaves, a condenser, and a collection vessel.

-

Distillation : Introduce steam into the biomass flask. The steam will carry the volatile this compound through the condenser.

-

Condensation and Collection : The steam and perillaldehyde vapor are cooled in the condenser, and the resulting liquid (hydrosol and essential oil) is collected.

-

Separation : The essential oil, being immiscible with water, will form a separate layer and can be isolated using a separatory funnel.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the this compound from the plant material. This method can be highly efficient but requires careful selection of the solvent to ensure safety and purity of the final product.

Experimental Protocol: n-Hexane Extraction

-

Preparation of Plant Material : Fresh or dried leaves of Perilla frutescens are minced to create a juice or powder.

-

Extraction : The plant material is macerated with n-hexane at a specified solid-to-liquid ratio (e.g., 1:10 w/v) and agitated for a set period.

-

Filtration : The mixture is filtered to separate the liquid extract from the solid plant residue.

-

Solvent Removal : The n-hexane is removed from the extract using a rotary evaporator under reduced pressure to yield the crude perillaldehyde.[1]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a green and efficient alternative to traditional methods.[6][7] It offers high selectivity and yields a solvent-free extract.

Experimental Protocol: Supercritical CO2 Extraction

-

Preparation of Plant Material : Dry the leaves of Perilla frutescens at 40-50°C to a moisture content of 10-14% and grind into a fine powder.[1]

-

SFE System Setup : Load the powdered plant material into the extraction vessel of the SFE system.

-

Extraction : Pressurize and heat CO2 to its supercritical state (e.g., 20 MPa and 35°C) and pump it through the extraction vessel.[8] The supercritical CO2 will dissolve the this compound.

-

Separation : The extract-laden supercritical fluid is passed into a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the essential oil containing perillaldehyde to precipitate.[1]

-

Collection : The precipitated essential oil is collected from the separator.

Quantitative Data on Extraction

The yield and purity of this compound are highly dependent on the extraction method and the chemotype of the Perilla frutescens used. The following tables summarize quantitative data from various studies.

| Extraction Method | Plant Material | Key Parameters | Essential Oil Yield (%) | Perillaldehyde Content in Oil (%) | Reference(s) |

| Steam Distillation | P. frutescens (PA type) | - | 0.08 - 0.96 | Up to 70% | [3] |

| Hydrodistillation | P. frutescens leaves | Air-dried in shade | - | - | [5] |

| Supercritical CO2 Extraction | P. frutescens leaves | 20 MPa, 35°C, 150 min | 3.2 | - | [8] |

| Ultrasound-Assisted SC-CO2 | P. frutescens (purple leaves) | - | 1.62 | 49.76 | [9] |

| n-Hexane Extraction (post-enzymolysis) | P. frutescens juice | Volume ratio 2:1 | - | Purity >99.3% | [10] |

Analytical Methods for Quantification

Accurate quantification of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

HPLC Method Outline:

-

Column : C18 reverse-phase column.

-

Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 205 nm.[11]

GC-MS Method Outline:

-

Column : Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

-

Carrier Gas : Helium.

-

Temperature Program : A programmed temperature gradient to separate the components of the essential oil.

-

Detection : Mass spectrometer to identify and quantify perillaldehyde based on its mass spectrum.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and antioxidant properties.

Inhibition of AHR Signaling and Activation of the NRF2/HO-1 Antioxidant Pathway

In human keratinocytes, perillaldehyde has been demonstrated to inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is often activated by environmental pollutants like benzo(a)pyrene (BaP).[12][13][14] Concurrently, it activates the Nuclear factor-erythroid 2-related factor-2 (NRF2)/Heme Oxygenase-1 (HO-1) antioxidant pathway.[12][13][14] This dual action helps protect cells from oxidative stress and inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Supercritical Carbon Dioxide Fluid Extraction Process for Volatile Oil from Perilla frutescens Leaves [spkx.net.cn]

- 9. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 10. CN110590526A - Method for extracting perillaldehyde from perilla frutescens - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 13. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Perillaldehyde: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Perillaldehyde, a natural monoterpenoid aldehyde, is a primary constituent of the essential oil derived from Perilla frutescens. Traditionally used in food and fragrance industries, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, with recent studies also highlighting its role as a ferroptosis inducer.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound (PAE) | K562 | Human chronic myelogenous leukemia | 89.7 (72h) | [1] |

| K562 | Human chronic myelogenous leukemia | 188.7 (48h) | [1] | |

| K562 | Human chronic myelogenous leukemia | 303.3 (24h) | [1] | |

| Perillaldehyde (B36042) 1,2-epoxide | HL-60 | Human promyelocytic leukemia | 9.70 ± 1.01 | [2] |

| OVCAR-8 | Human ovarian adenocarcinoma | 16.14 ± 1.86 | [2] | |

| SF-295 | Human glioblastoma | 21.99 ± 2.64 | [2] | |

| HCT-116 | Human colon carcinoma | 23.61 ± 1.13 | [2] | |

| Perillaldehyde 8,9-epoxide | Various | Colon carcinoma, ovarian adenocarcinoma, glioblastoma, and leukemia | < 4.0 µg/mL | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

This compound

-

Human cancer cell line (e.g., K562)

-

RPMI-1640 medium (or other appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to achieve a series of final concentrations (e.g., 0, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the concentration of this compound.

Signaling Pathways in Anticancer Activity

This compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) generation[1]. It also targets HSP70, leading to the inactivation of BCR-ABL phosphorylation and its downstream signaling proteins in chronic myeloid leukemia cells[1].

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents quantitative data on the anti-inflammatory effects of this compound.

| Assay | Model | Effect | IC50/Concentration | Reference |

| TNF-α mRNA expression | LPS-stimulated RAW264.7 cells | Inhibition | 171.7 µM | [4] |

| Pro-inflammatory cytokines (TNF-α, IL-6) | LPS-treated mice | Reduction in serum and prefrontal cortex | 60 and 120 mg/kg | [5] |

| Nitric Oxide (NO) production | LPS-stimulated RAW264.7 cells | Inhibition | Not specified | [6] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol describes the measurement of nitric oxide (NO) production by lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.

Materials:

-

This compound

-

RAW264.7 macrophage cell line

-

DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature in the dark. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

Signaling Pathways in Anti-inflammatory Activity

This compound modulates inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. In pneumonia induced by Acinetobacter baumannii, it has been shown to decrease NLRP3 inflammasome activation and TNF-α expression by inhibiting the NF-κB pathway and impacting the MAPK protein signaling pathway through TLR4 activation[7]. It has also been observed to induce the activation of c-Jun N-terminal kinases (JNKs) but not nuclear factor-κB p65 in LPS-stimulated macrophages[4].

References

- 1. Unlocking the Potential of Perillaldehyde: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Anti-Inflammatory Activity of Perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of perillaldehyde on alternations in serum cytokines and depressive-like behavior in mice after lipopolysaccharide administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perillaldehyde attenuates cerebral ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines via modulating Akt/JNK pathway in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perillaldehyde: A promising antibacterial agent for the treatment of pneumonia caused by Acinetobacter baumannii infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (R)-(+)-Perillaldehyde

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-Perillaldehyde

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-Perillaldehyde. The information is presented to support research, development, and quality control activities involving this compound. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols for key analytical methods are provided.

General and Chemical Properties

(R)-(+)-Perillaldehyde, a monoterpenoid aldehyde, is the R-enantiomer of perillaldehyde (B36042). It is a naturally occurring compound found in the essential oils of plants from the Perilla genus.[1] It is known for its characteristic aroma and various biological activities.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | (4R)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde | [4] |

| Synonyms | (+)-Perillaldehyde, d-Perillaldehyde | [4] |

| Molecular Formula | C₁₀H₁₄O | [5][6][7] |

| Molecular Weight | 150.22 g/mol | [5][6] |

| CAS Number | 5503-12-8 | [4][7][8] |

| Appearance | Colorless to pale yellow clear oily liquid | [1][2][6][8] |

Physical and Optical Properties

The physical and optical properties of (R)-(+)-Perillaldehyde are crucial for its identification, purification, and handling.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 235 °C to 240 °C | @ 760 mmHg | [5][6][8][9] |

| 104-105 °C | @ 10 mmHg | [10][11] | |

| Melting Point | < 25 °C | - | [1][5][6][10] |

| Density | 0.966 - 0.967 g/mL | @ 20 °C | [1][7][10] |

| 0.940 - 0.956 g/mL | @ 25 °C | [9] | |

| Refractive Index (n_D) | 1.504 to 1.513 | @ 20 °C | [9] |

| ~1.509 | @ 20 °C | [1][10][11] | |

| Specific Optical Rotation ([α]_D) | +126° to +128.8° | c=1.0 in CHCl₃ @ 20°C | [12] |

| -125° to -118° (for L-isomer) | @ 20°C | [9] |

Solubility and Spectral Data

| Property | Value | Source(s) |

| Solubility in Water | Insoluble / 160.7 mg/L (estimated) | [5][6][8][9] |

| Solubility in Organic Solvents | Soluble in ethanol, oils, ethyl acetate, chloroform, benzene | [5][6][9] |

| LogP (o/w) | 2.676 - 3.053 (estimated) | [8][9] |

| ¹H NMR | Spectra available, shows characteristic aldehyde and vinyl proton signals. | [5] |

| ¹³C NMR | Spectra available, carbonyl carbon signal around 194 ppm. | [5][12] |

| Mass Spectrometry (GC-MS) | M⁺ at m/z 150. Key fragments at 135, 107, 79. | [5][12] |

| Infrared (IR) Spectroscopy | Far-IR spectrum has been recorded in the gas phase. | [13] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is suitable for small sample volumes.[4]

Procedure:

-

Place a few milliliters of (R)-(+)-Perillaldehyde into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing heat-stable oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater.[14]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Once a rapid and continuous stream of bubbles is observed, remove the heat.

-

The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14]

Determination of Density

Density is the mass per unit volume of a substance.

Procedure:

-

Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.[2][5]

-

Add a known volume (e.g., 5-10 mL) of (R)-(+)-Perillaldehyde to the cylinder. Record the volume precisely.

-

Weigh the cylinder containing the sample and record the combined mass.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[2]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property determined using a refractometer.

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of (R)-(+)-Perillaldehyde onto the prism.

-

Close the prism and allow the temperature to stabilize (typically 20°C).

-

Switch on the light source (typically a sodium D line, 589 nm).

-

Look through the eyepiece and adjust the controls until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale. Correct for temperature if the measurement was not taken at the standard temperature.

Determination of Specific Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it travels through a chiral substance. It is measured using a polarimeter.

Procedure:

-

Prepare a solution of (R)-(+)-Perillaldehyde of a known concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., chloroform).

-

Turn on the polarimeter's light source and allow it to warm up.

-

Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent to take a blank reading. Set this reading to zero.

-

Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and record the observed angle of rotation (α).

-

Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) .[15]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Procedure:

-

Sample Preparation: Prepare a dilute solution of (R)-(+)-Perillaldehyde in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[16]

-

Instrument Setup:

-

Install an appropriate capillary column (e.g., HP-5MS) in the gas chromatograph.[17]

-

Set the temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure separation (e.g., start at 60°C, ramp at 6°C/min to 150°C).[12]

-

Set the injector port temperature (e.g., 275°C) to ensure rapid vaporization of the sample.[17]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Separation and Detection: The compound travels through the column and is separated based on its boiling point and interaction with the stationary phase. As it elutes from the column, it enters the mass spectrometer.

-

Mass Analysis: In the mass spectrometer, the compound is ionized (typically by electron impact), causing it to fragment. The instrument separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of (R)-(+)-Perillaldehyde.

Caption: Relationship between stereoisomers and optical activity.

Caption: Workflow for determining specific optical rotation.

Caption: Perillaldehyde's dual action on AHR and NRF2 pathways.[18][19]

References

- 1. pennwest.edu [pennwest.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. wjec.co.uk [wjec.co.uk]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. Boiling Point Determination (Repaired) | PDF | Boiling | Thermometer [scribd.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 16. uoguelph.ca [uoguelph.ca]

- 17. chemlab.truman.edu [chemlab.truman.edu]

- 18. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(R)-Perillaldehyde stereochemistry and enantiomeric purity

An In-depth Technical Guide on the Stereochemistry and Enantiomeric Purity of (R)-Perillaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of this compound, methodologies for determining its enantiomeric purity, and relevant quantitative data. The stereochemical properties of active pharmaceutical ingredients (APIs) and other bioactive molecules are critical, as enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties.

Introduction to Perillaldehyde (B36042) Stereochemistry

Perillaldehyde is a natural monoterpenoid aldehyde found in the essential oils of various plants, most notably those of the Perilla genus.[1] It exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (R)-(+)-perillaldehyde and (S)-(-)-perillaldehyde.[2][3][4] The molecule's chirality arises from a single stereocenter at the C4 position of the cyclohexene (B86901) ring, the carbon atom to which the isopropenyl group is attached.[5]

The (S)-enantiomer is the primary constituent of the essential oil from Perilla frutescens.[6] Conversely, the (R)-enantiomer has been identified in the essential oil of hairy cumin (Ammodaucus leucotrichus L.) and is noted for its potential as a ferroptosis inducer with applications in treating acute myeloid leukemia.[6] Given these distinct biological activities, the ability to synthesize and accurately quantify the enantiomeric purity of this compound is of significant interest to the pharmaceutical and flavor industries.

Analysis of Enantiomeric Purity

The quantitative determination of the enantiomeric composition of a chiral substance is crucial for quality control and regulatory purposes. This is typically expressed as enantiomeric excess (ee%), which is a measure of the purity of one enantiomer over the other. The primary methods for separating and quantifying perillaldehyde enantiomers are chiral chromatography techniques.

-

Chiral Gas Chromatography (GC): This is a powerful technique for separating volatile chiral compounds like perillaldehyde.[7] The method employs a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin, which interacts differently with each enantiomer, leading to different retention times.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method for enantiomeric separation, particularly suitable for compounds that are less volatile or thermally unstable.[] Similar to GC, it uses a column packed with a CSP to achieve separation.[9] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices.

The general workflow for determining enantiomeric purity involves sample preparation, chromatographic separation on a chiral column, detection, and calculation of the enantiomeric excess based on the relative peak areas of the two enantiomers in the resulting chromatogram.

Quantitative Data on Enantiomeric Purity

Recent research has focused on developing efficient synthetic routes to produce high-purity this compound. Chemo-enzymatic methods have proven particularly effective.

| Product | Source/Method | Enantiomeric Excess (ee%) | Reference |

| This compound | Chemo-enzymatic synthesis from (4R)-limonene oxides via oxidation of (R)-perillyl alcohol with ADH-hT catalyst. | 98% | [6][10] |

| (S)-Perillaldehyde | Primary constituent of essential oil from Perilla frutescens. | Not specified, but implied to be high. | [6] |

| (R)-3-isopropenylcyclohexanone | Prepared from cyclohexen-2-one via rhodium-chiral diene catalysis. | 96% | [2] |

Experimental Protocols

Detailed and validated experimental methods are essential for reproducible and accurate determination of enantiomeric purity.

Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol is based on a published method for determining the enantiomeric excess of this compound.[6]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: MEGA-DEX B-04 (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

-

Carrier Gas: Hydrogen (H₂) at a constant flow rate of 0.8 mL/min.

-

Injector and Detector Temperatures:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

-

Oven Temperature Program:

-

Initial temperature: 105 °C, hold for 50 minutes.

-

Ramp: Increase temperature at a rate of 90 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Sample Preparation: Prepare a dilute solution of the perillaldehyde sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Injection: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (determined using standards, if available). Calculate the area of each peak and determine the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

General Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Developing a chiral HPLC method requires screening different chiral stationary phases and mobile phases to achieve baseline separation.[][9]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column Selection: Screen several columns with different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are common starting points.[11][12]

-

Mobile Phase Optimization:

-

Normal Phase: Typically use mixtures of hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. Vary the percentage of the alcohol to optimize retention and resolution.

-

Reversed Phase: Use mixtures of aqueous buffers (e.g., phosphate (B84403) buffer) and organic modifiers like acetonitrile (B52724) or methanol.[9]

-

-

Analysis Conditions:

-

Flow Rate: Typically 0.5 to 1.5 mL/min.

-

Detection Wavelength: Monitor at a wavelength where perillaldehyde has significant absorbance (e.g., 210 nm or 254 nm).[11]

-

Column Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral recognition.

-

-

Sample Preparation: Dissolve the perillaldehyde sample in the mobile phase or a compatible solvent.

-

Data Analysis: As with GC, identify the peaks for each enantiomer and calculate the enantiomeric excess from their integrated peak areas.

Conclusion

The stereochemistry of perillaldehyde is a critical determinant of its biological and sensory properties, making enantiomeric purity a key quality attribute for its use in drug development, fragrances, and food additives. Robust analytical techniques, particularly chiral GC and HPLC, are essential for the accurate quantification of enantiomers. The protocols and data presented in this guide provide a technical foundation for researchers and scientists working with this compound, enabling precise control and analysis of its stereochemical integrity.

References

- 1. Perillaldehyde - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. dextro-perillaldehyde, 5503-12-8 [thegoodscentscompany.com]

- 4. Perillaldehyde, (-)- | C10H14O | CID 2724159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Collection - Chemo-enzymatic Approach to (R)âPerillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry - Organic Process Research & Development - Figshare [acs.figshare.com]

- 11. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Perillaldehyde in Perilla frutescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillaldehyde (B36042), a monoterpenoid aldehyde, is a principal bioactive constituent of the essential oil of Perilla frutescens (L.) Britt., a plant with a long history of use in traditional medicine and culinary arts. This technical guide provides a comprehensive overview of the biosynthetic pathway of perillaldehyde, detailing the enzymatic steps from the universal precursor geranyl diphosphate (B83284) (GDP). It is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery by consolidating quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and associated scientific workflows.

Introduction

Perilla frutescens, a member of the Lamiaceae family, is cultivated in various Asian countries and is recognized for its distinct aroma and pharmacological properties. The essential oil of P. frutescens is characterized by a variety of chemotypes, with the perillaldehyde (PA)-type being of significant interest due to its antimicrobial, anti-inflammatory, and anticancer activities.[1] Understanding the biosynthesis of perillaldehyde is crucial for the metabolic engineering of this valuable compound and for the quality control of P. frutescens-derived products.

The Biosynthesis Pathway of Perillaldehyde

The biosynthesis of perillaldehyde in Perilla frutescens is a multi-step enzymatic process that begins with the cyclization of geranyl diphosphate (GDP), a common precursor for monoterpenes. The pathway proceeds through the formation of limonene, followed by a series of oxidation reactions.[2][3]

The key enzymatic steps are:

-

Geranyl Diphosphate (GDP) to (-)-Limonene (B1674923): Catalyzed by (-)-Limonene Synthase (LS).

-

(-)-Limonene to (-)-Perillyl Alcohol: Catalyzed by Cytochrome P450 Limonene-7-Hydroxylase.

-

(-)-Perillyl Alcohol to Perillaldehyde: Catalyzed by Perillyl Alcohol Dehydrogenase.

Quantitative Data

Concentration of Perillaldehyde and Precursors in Perilla frutescens

The concentration of perillaldehyde and its precursors can vary significantly depending on the chemotype, cultivar, and environmental conditions.[4][5]

| Compound | Plant Part | Chemotype/Variety | Concentration (% of Essential Oil) | Reference |

| Perillaldehyde | Leaves | Not Specified | 62.13% | [6] |

| Perillaldehyde | Leaves | P. frutescens var. acuta | 14.2-15.1% | [6] |

| Perillaldehyde | Leaves | PA-type cultivars | 68.01% | [7] |

| Limonene | Leaves | PA-type | 12.0-14.85% | [8] |

Kinetic Properties of Biosynthetic Enzymes

Detailed kinetic data for the enzymes in the perillaldehyde pathway are essential for understanding the efficiency and regulation of biosynthesis. While comprehensive kinetic data for all enzymes from P. frutescens are not fully available, data from homologous enzymes and related studies provide valuable insights. Cytochrome P450 enzymes, such as limonene-7-hydroxylase, often exhibit non-Michaelis-Menten kinetics.[9][10][11][12][13]

| Enzyme | Substrate | Km | kcat | Optimal pH | Optimal Temp. (°C) | Reference |

| (+)-Limonene Synthase (Citrus sinensis) | Geranyl Diphosphate | 13.1 ± 0.6 µM | 0.186 ± 0.002 s⁻¹ | Not Reported | Not Reported | [14] |

| Aldo-Keto Reductases (general) | Aldehydes | Varies | Varies | ~7.0 | Not Reported | [15][16] |

Experimental Protocols

Extraction and Quantification of Perillaldehyde from Perilla frutescens Leaves

This protocol describes the hydrodistillation of essential oils from P. frutescens leaves followed by quantification of perillaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).[6][17]

Materials and Equipment:

-

Fresh or dried leaves of Perilla frutescens

-

Clevenger-type hydrodistillation apparatus

-

Anhydrous sodium sulfate

-

Hexane (B92381) (GC grade)

-

Internal standard (e.g., diphenyl sulfone)[18]

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: 500 g of fresh P. frutescens leaves are subjected to hydrodistillation.[17]

-

Hydrodistillation: The leaves are placed in a 5 L flask with 2.5 L of water and distilled for 3 hours. The essential oil is collected in the Clevenger trap.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate.

-

GC-MS Analysis:

-

Sample Preparation: The essential oil is diluted in hexane. An internal standard is added for quantitative analysis.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 70°C held for 3 min, then ramped to 100°C at 5°C/min, held for 1 min, then ramped to 246°C at 120°C/min and held for 3 min.[19]

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 30-500.[20]

-

-

-

Quantification: The concentration of perillaldehyde is determined by comparing its peak area to that of the internal standard and constructing a calibration curve.

Heterologous Expression and In Vitro Assay of (-)-Limonene Synthase

This protocol outlines the expression of (-)-Limonene Synthase in E. coli and the subsequent in vitro assay to determine its activity.[7][21]

Materials and Equipment:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the (-)-Limonene Synthase gene

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, 20 mM β-mercaptoethanol, pH 8.0)[7]

-

Sonicator

-

Centrifuge

-

Assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 10% glycerol)[21]

-

Geranyl diphosphate (GDP)

-

Hexane

Procedure:

-

Transformation and Expression:

-

Transform the expression vector into E. coli.

-

Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.4-0.6.

-

Induce protein expression with 0.5 mM IPTG and incubate for 12 hours at a lower temperature (e.g., 16-20°C).[7]

-

-

Protein Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication.

-

Clarify the lysate by centrifugation to obtain the crude protein extract.

-

-

In Vitro Enzyme Assay:

-

Product Analysis: Analyze the hexane layer by GC-MS to identify and quantify the (-)-limonene produced.

References

- 1. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and characterization of a Perilla frutescens cytochrome P450 enzyme that catalyzes the later steps of perillaldehyde biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantification of essential oil content and composition, total polyphenols and antioxidant capacity of Perilla frutescens (L.) Britt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. maxapress.com [maxapress.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 18. Determination of perillaldehyde in perilla herbs using relative molar sensitivity to single-reference diphenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. nyxxb.cn [nyxxb.cn]

- 21. maxapress.com [maxapress.com]

The Pharmacological Landscape of (R)-Perillaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Perillaldehyde, a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. Detailed experimental methodologies for key assays and models are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz diagrams to offer a clear understanding of its mechanisms of action.

Introduction

This compound is the dominant enantiomer of perillaldehyde (B36042) and is a primary bioactive constituent of Perilla frutescens. Traditionally used in Asian medicine and cuisine, this compound is now being rigorously investigated for its therapeutic potential in a range of diseases. Its multifaceted pharmacological profile makes it a promising candidate for the development of novel therapeutic agents. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers in pharmacology and drug discovery.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and activation of the Nrf2 (nuclear factor erythroid 2-related factor 2)/Keap1 (Kelch-like ECH-associated protein 1) antioxidant response pathway.

-

Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators such as TNF-α, IL-6, and iNOS.

-

Activation of the Nrf2/Keap1 Pathway: this compound activates the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), inducing the expression of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).

Quantitative Data: Anti-inflammatory Activity

| Model/Assay | Organism/Cell Line | Parameter | Value | Reference |

| DSS-induced colitis | Mice | Mitigation of bodyweight loss | avg. 49.2% (at 100 mg/kg) | [1] |

| DSS-induced colitis | Mice | Mitigation of colon damage | avg. 35.3% (at 100 mg/kg) | [1] |

| LPS-stimulated RAW264.7 cells | Murine Macrophages | IC50 for TNF-α mRNA decrease | 171.7 μM | [1] |

Experimental Protocols

This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Colitis: Administer 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.

-

Treatment: this compound can be administered orally (e.g., by gavage) at desired doses (e.g., 100 mg/kg) daily, starting concurrently with or prior to DSS administration. A vehicle control group (e.g., corn oil) should be included.

-

Assessment:

-

Disease Activity Index (DAI): Monitor daily for changes in body weight, stool consistency, and the presence of blood in the stool.

-

Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon from the cecum to the anus.

-

Histological Analysis: Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Assay: Homogenize colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates using ELISA or qPCR.

-

This technique is used to determine the protein expression levels of key components of these signaling pathways.

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and treat with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a commercial extraction kit.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, Nrf2, Keap1, HO-1) and a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: Signaling pathways modulated by this compound leading to its anti-inflammatory effects.

Anticancer Effects

This compound and its derivatives have shown promising cytotoxic and antitumor activities against various cancer cell lines and in animal models.

Mechanism of Action

The anticancer mechanisms of this compound are multifaceted and include the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, it is suggested that it can induce cell death through both apoptotic and necrotic pathways.

Quantitative Data: Anticancer Activity

| Model/Assay | Cell Line/Tumor Model | Parameter | Value | Reference |

| MTT Assay | OVCAR-8 (Ovarian) | IC50 | 16.14 µM (for 1,2-epoxide) | [2] |

| MTT Assay | HCT-116 (Colon) | IC50 | 23.61 µM (for 1,2-epoxide) | [2] |

| MTT Assay | SF-295 (Glioblastoma) | IC50 | 21.99 µM (for 1,2-epoxide) | [2] |

| MTT Assay | HL-60 (Leukemia) | IC50 | 9.70 µM (for 1,2-epoxide) | [2] |

| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 33.4% (100 mg/kg/day, 1,2-epoxide) | [2] |

| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 56.4% (200 mg/kg/day, 1,2-epoxide) | [2] |

| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 38.4% (100 mg/kg/day, 8,9-epoxide) | [3] |

| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 58.7% (200 mg/kg/day, 8,9-epoxide) | [3] |

Experimental Protocols

This colorimetric assay is a standard method to assess cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This is a commonly used transplantable tumor model to evaluate the in vivo antitumor activity of compounds.

-

Animals: Swiss albino or BALB/c mice (6-8 weeks old).

-

Tumor Inoculation: Subcutaneously inject 2 x 10^6 to 5 x 10^6 Sarcoma 180 cells into the right hind flank or axillary region of each mouse.

-

Treatment: After 24 hours, begin intraperitoneal or oral administration of this compound or its derivatives at different doses (e.g., 100 and 200 mg/kg/day) for a specified period (e.g., 7-10 consecutive days). A vehicle control group and a positive control group (e.g., 5-Fluorouracil) should be included.

-

Tumor Growth Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

-

Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition using the formula: [(C-T)/C] x 100, where C is the average tumor weight or volume of the control group and T is the average tumor weight or volume of the treated group.

-

Toxicity Assessment: Monitor the body weight of the animals throughout the experiment and perform histological analysis of major organs (liver, kidney, spleen) to assess for any treatment-related toxicity.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating the anticancer properties of this compound.

Neuroprotective Effects

This compound has emerged as a potential neuroprotective agent, with studies demonstrating its efficacy in models of neurodegenerative diseases and ischemic brain injury.

Mechanism of Action

The neuroprotective effects of this compound are attributed to its ability to inhibit neuronal damage through multiple pathways.

-

Inhibition of the TRPM2/NMDAR Pathway: In a model of vascular dementia, this compound was found to inhibit the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel implicated in neuronal cell death.[2][4] This inhibition leads to the subsequent activation of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which plays a crucial role in learning and memory.[2][4]

-

Antioxidant and Anti-apoptotic Effects: this compound has been shown to reduce oxidative stress in the brain by decreasing the levels of malondialdehyde (MDA) and increasing the activity of superoxide (B77818) dismutase (SOD).[2][4] It also exhibits anti-apoptotic properties by reducing the number of TUNEL-positive cells in the hippocampus.[2]

Quantitative Data: Neuroprotective Activity

| Model/Assay | Organism | Parameter | Effect | Reference |

| Vascular Dementia Model | Rats | Learning and memory | Significant improvement | [2][4] |

| Vascular Dementia Model | Rats | Neuronal number and activity in hippocampus | Increased | [2][4] |

| Vascular Dementia Model | Rats | Dendrite length and number in hippocampus | Increased | [2][4] |

| Vascular Dementia Model | Rats | SOD activity in serum | Increased | [2][4] |

| Vascular Dementia Model | Rats | MDA content in serum | Decreased | [2][4] |

| Vascular Dementia Model | Rats | TUNEL-positive cells in hippocampus | Decreased | [2] |

Experimental Protocols

This model mimics the cognitive decline and neuronal damage seen in vascular dementia.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Surgical Procedure: Anesthetize the rats and permanently ligate both common carotid arteries (2-vessel occlusion, 2VO). A sham-operated group should undergo the same surgical procedure without ligation.

-

Treatment: Administer this compound orally (e.g., 50, 100, 150 mg/kg) daily for a specified period (e.g., 4 weeks) starting after the surgery.

-

Behavioral Testing:

-

Morris Water Maze: Assess spatial learning and memory by measuring the escape latency to find a hidden platform.

-

-

Histological and Biochemical Analysis:

-

H&E Staining: Evaluate the morphology of hippocampal neurons.

-

Golgi Staining: Analyze dendritic length and branching.

-

TUNEL Assay: Detect apoptotic cells in the hippocampus.

-

Western Blotting: Measure the expression of proteins in the TRPM2/NMDAR pathway.

-

ELISA: Quantify markers of oxidative stress (MDA, SOD) in serum or brain tissue.

-

Signaling Pathway Diagram

Caption: Proposed neuroprotective mechanism of this compound in vascular dementia.

Antimicrobial Effects

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

Mechanism of Action

The antimicrobial action of this compound is believed to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. In the case of Acinetobacter baumannii, it has been shown to disrupt the cell membrane and inhibit quorum sensing, which is crucial for biofilm formation.[5][6]

Quantitative Data: Antimicrobial Activity

| Organism | Assay | Parameter | Value | Reference |

| Acinetobacter baumannii 5F1 | Broth Microdilution | MIC | 287.08 µg/mL | [5] |

| Airborne microbes | Airwasher vaporization | Germ count reduction | 53% | [7] |

Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Culture the target microorganism (e.g., Acinetobacter baumannii) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for A. baumannii) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow Diagram

Caption: A workflow for investigating the antimicrobial properties of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, mediated through the modulation of multiple signaling pathways, highlight its potential as a lead compound for the development of new drugs.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound for each of its pharmacological effects.

-

Conducting more extensive preclinical studies in various disease models to establish its efficacy and safety profile.

-

Optimizing its formulation and delivery to enhance bioavailability and therapeutic efficacy.

-

Exploring the potential synergistic effects of this compound with existing therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Perillaldehyde improves cognitive function in vivo and in vitro by inhibiting neuronal damage via blocking TRPM2/NMDAR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]

- 4. researchgate.net [researchgate.net]

- 5. physiciansweekly.com [physiciansweekly.com]

- 6. mpbio.com [mpbio.com]

- 7. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Perillaldehyde's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: (R)-Perillaldehyde (PAH), a naturally occurring monoterpenoid found in the essential oils of plants like Perilla frutescens, has emerged as a promising anti-cancer agent. Its therapeutic potential stems from a multi-faceted mechanism of action that targets various hallmarks of cancer. This document provides a detailed overview of the molecular pathways affected by this compound in cancer cells, supported by quantitative data and experimental methodologies. Key mechanisms include the induction of apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction, cell cycle arrest, and the induction of ferroptosis. Furthermore, PAH modulates critical signaling pathways, including the PI3K/AKT, NF-κB, and BCR-ABL pathways, and inhibits cancer cell metastasis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's anti-neoplastic activities.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several fundamental cellular processes, leading to reduced tumor cell viability and growth.

Induction of Apoptosis

A primary mechanism of PAH is the induction of programmed cell death, or apoptosis. In chronic myeloid leukemia (CML) K562 cells, PAH treatment leads to a decrease in anti-apoptotic proteins like Bcl-2 and survivin. This process is often caspase-dependent. The apoptotic cascade is frequently initiated through the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential (MMP) and an increase in intracellular Reactive Oxygen Species (ROS).

Cell Cycle Arrest

Perillaldehyde (B36042) has been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human carcinoma cell lines BroTo and A549, treatment with perillaldehyde resulted in cell cycle arrest at the G1 phase. Similarly, in K562 leukemia cells, PAH induces a G0/G1 phase arrest in a concentration-dependent manner. This disruption prevents cancer cells from dividing and expanding.

Induction of Ferroptosis

Beyond apoptosis, PAH is a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. In acute myeloid leukemia (AML) and gastric cancer cells, PAH triggers ferroptosis by depleting intracellular glutathione (B108866) (GSH) and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. This leads to an accumulation of lipid ROS, culminating in cell death. The induction of ferroptosis presents a strategy to overcome resistance to apoptosis-based therapies.

Inhibition of Metastasis

PAH has demonstrated significant anti-metastatic properties, particularly in prostate cancer models. It suppresses the proliferation, invasion, and migration of PC-3 prostate cancer cells. Furthermore, it hinders cancer stem cell characteristics, such as colony and spheroid formation, and reduces the expression of stemness markers like CD133 and CD44. These effects are partly mediated by the inhibition of the NF-κB signaling pathway and the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which is crucial for bone metastasis and osteoclastogenesis.

Molecular Signaling Pathways

The anti-cancer activities of this compound are orchestrated through its modulation of several key intracellular signaling pathways.

Mitochondrial-Mediated Pathway and ROS Production

A central nexus of PAH's action is the mitochondrion. In various cancer cells, including CML and gastric cancer, PAH disrupts the mitochondrial membrane potential. This disruption is closely linked with a significant increase in the generation of intracellular ROS. While moderate ROS levels can promote tumorigenesis, the high levels induced by PAH create excessive oxidative stress, leading to DNA damage, protein degradation, and ultimately, apoptotic cell death.

Caption: Mitochondrial-mediated apoptosis induced by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, particularly in colorectal cancer. By targeting and reducing the levels of SRD5A1, PAH suppresses the phosphorylation of PI3K and AKT. Inhibition of this pathway has dual effects: it curtails cell proliferation and promotes autophagy, a cellular degradation process that, in this context, contributes to cell death rather than survival.

Caption: Inhibition of the PI3K/AKT pro-survival pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is integral to inflammation, immunity, and cancer progression, particularly metastasis. In prostate cancer, this compound represses the activation of the NF-κB pathway. This leads to a downstream reduction in the expression of RANKL. By inhibiting NF-κB and RANKL, PAH effectively disrupts the signaling cascade that promotes the invasion, migration, and bone metastasis of prostate cancer cells.

Caption: Inhibition of NF-κB-mediated metastasis by this compound.

BCR-ABL/HSP70 Axis in Chronic Myeloid Leukemia

In Chronic Myeloid Leukemia (CML), the oncoprotein BCR-ABL is the primary driver of the disease. This compound exhibits a novel mechanism in CML K562 cells by targeting Heat Shock Protein 70 (HSP70). HSP70 acts as a molecular chaperone that stabilizes BCR-ABL. By targeting HSP70, PAH destabilizes the oncoprotein, leading to the inactivation of BCR-ABL phosphorylation and its downstream pro-survival signaling pathways. This targeted approach makes PAH a promising candidate for CML therapy, particularly in the context of resistance to conventional tyrosine kinase inhibitors.

Caption: Targeting the HSP70/BCR-ABL axis in CML by this compound.

Quantitative Efficacy Data

The cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| K562 | Chronic Myeloid Leukemia | ~150 µM | 24 h | |

| K562 | Chronic Myeloid Leukemia | ~125 µM | 48 h | |

| K562 | Chronic Myeloid Leukemia | ~100 µM | 72 h | |

| HCT116 | Colorectal Carcinoma | 239.4 µM | 24 h | |

| SW480 | Colorectal Carcinoma | 218.9 µM | 24 h | |

| BroTo | Squamous Cell Carcinoma | 3 mM | 24 h | |

| A549 | Lung Adenocarcinoma | 3 mM | 24 h | |

| B16 | Murine Melanoma | 120 µM | Not Specified |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of standard and specialized molecular and cell biology techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro evaluation of this compound.

Caption: A generalized experimental workflow for studying PAH's effects.

Cell Viability and Proliferation Assays (CCK-8/MTT)

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : Cells are treated with increasing concentrations of this compound (e.g., 0-200 µM) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).

-

Reagent Incubation : After treatment, CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's instructions.

-

Absorbance Reading : The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8).

-

Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

Cell Cycle Analysis

-

Cell Treatment & Harvesting : Cells are treated with PAH for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining : Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software to determine cell cycle distribution and arrest.

Western Blot Analysis

-

Protein Extraction : Following treatment with PAH, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Protein concentration is determined using a BCA assay.

-

Electrophoresis : Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer : Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, p-AKT, NF-κB p65) overnight at 4°C.

-

Detection : After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through a sophisticated and multi-pronged mechanism of action. It effectively induces multiple forms of programmed cell death, including apoptosis and ferroptosis, halts cell cycle progression, and inhibits metastasis. Its ability to modulate key oncogenic signaling pathways like PI3K/AKT and NF-κB, and to target specific vulnerabilities such as the HSP70/BCR-ABL axis in CML, underscores its promise as a therapeutic agent.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetics and safety profile of PAH. Combination studies, pairing PAH with existing chemotherapeutics or targeted agents, could reveal synergistic effects and provide new avenues for treating resistant cancers. Further investigation into its role as an immunogenic cell death inducer could also open new possibilities for its use in cancer immunotherapy. The comprehensive data presented here provide a strong foundation for the continued development of this compound as a novel, natural product-derived anti-cancer drug.

A Comprehensive Technical Guide to the Olfactory and Sensory Properties of (R)-Perillaldehyde

Abstract: (R)-Perillaldehyde is a naturally occurring monoterpenoid aldehyde, renowned for its characteristic aroma, which is a key component in the flavor and fragrance industries. This document provides an in-depth analysis of the olfactory and sensory characteristics of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates quantitative sensory data, details the experimental protocols for sensory evaluation, and explores the underlying biological signaling pathways. Visual diagrams generated using DOT language illustrate key molecular and procedural workflows, offering a comprehensive technical overview for advanced research and application.

Introduction